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Compound of Interest

Compound Name: 2-Aminobenzonitrile

Cat. No.: B023959 Get Quote

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-
Aminobenzonitrile

Introduction
2-Aminobenzonitrile, also known as anthranilonitrile, is a versatile bifunctional aromatic

compound featuring both an amino (-NH₂) and a nitrile (-C≡N) group in an ortho arrangement.

[1][2] This unique substitution pattern imparts a rich and distinct chemical reactivity, making it a

valuable building block in the synthesis of a wide array of heterocyclic compounds,

pharmaceuticals, and functional materials.[1][3][4] This guide provides a detailed analysis of

the electronic structure of 2-aminobenzonitrile to identify its key electrophilic and nucleophilic

centers, which govern its reaction pathways. The discussion is supported by Frontier Molecular

Orbital (FMO) theory, quantitative data, and representative experimental protocols.

Electronic Structure and Reactivity
The reactivity of 2-aminobenzonitrile is dictated by the interplay of the electronic effects of its

two functional groups.

Amino Group (-NH₂): The amino group acts as a powerful activating group. Through the

resonance effect (+M), the nitrogen's lone pair of electrons is delocalized into the benzene

ring, increasing its electron density. This effect is partially counteracted by the inductive effect

(-I) of the electronegative nitrogen atom, but the resonance effect is dominant. This electron

donation makes the aromatic ring and the nitrogen atom itself nucleophilic.
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Nitrile Group (-C≡N): The nitrile group is a strong deactivating, electron-withdrawing group

through both a powerful inductive effect (-I) and a resonance effect (-M). The sp-hybridized

carbon of the nitrile is highly electron-deficient, rendering it a primary electrophilic site.

This combination of an electron-donating and an electron-withdrawing group on the same

aromatic ring creates distinct regions of high and low electron density, defining the molecule's

nucleophilic and electrophilic sites.

Data Presentation
Physicochemical Properties

Property Value Reference

Molecular Formula C₇H₆N₂ [2]

Molecular Weight 118.14 g/mol [2][5]

Melting Point 45-48 °C [6]

Boiling Point 267-268 °C [6]

Appearance
White to off-white crystalline

solid
[1]

CAS Number 1885-29-6 [2]

Identifying Nucleophilic and Electrophilic Sites
Nucleophilic Centers
A nucleophile is a chemical species that donates an electron pair to form a chemical bond.[7] In

2-aminobenzonitrile, the primary nucleophilic sites are:

Amino Nitrogen: The lone pair of electrons on the nitrogen atom of the -NH₂ group is the

most prominent nucleophilic center. It readily reacts with a wide range of electrophiles.

Aromatic Ring (C4 and C6): The electron-donating resonance effect of the amino group

increases the electron density at the ortho (C6) and para (C4) positions relative to the amino

group, making these carbons nucleophilic and susceptible to electrophilic aromatic

substitution.
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Electrophilic Centers
An electrophile is a chemical species that accepts an electron pair to form a new covalent

bond.[7][8] The key electrophilic sites are:

Nitrile Carbon: The carbon atom of the nitrile group is significantly electron-deficient due to

the strong electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime

target for nucleophilic attack.

Aromatic Ring (C1, C3, C5): The powerful electron-withdrawing nature of the nitrile group

reduces the electron density of the aromatic ring, particularly at the positions ortho (C3) and

para (C5) to it. The carbon atom directly attached to the nitrile group (C1) is also

electrophilic.

Visualization of Electronic Properties
Resonance Structures
The resonance structures of 2-aminobenzonitrile illustrate the delocalization of electron

density, highlighting the nucleophilic and electrophilic characters of different atoms within the

molecule.

Caption: Resonance delocalization in 2-aminobenzonitrile.

Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It

focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a

nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile.[9][10]

HOMO: The HOMO represents the region of highest electron density and is associated with

the molecule's nucleophilic character. For 2-aminobenzonitrile, the HOMO is expected to

be predominantly localized on the amino group and the electron-rich positions of the

aromatic ring (C4, C6).

LUMO: The LUMO represents the most electron-deficient region and is associated with the

molecule's electrophilic character. The LUMO is expected to be localized primarily on the

nitrile group and the electron-poor positions of the aromatic ring.
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2-Aminobenzonitrile as Nucleophile
2-Aminobenzonitrile as Electrophile

HOMO
(High Electron Density)

Localized on -NH₂ and Ring (C4, C6)

Electrophile
(e.g., H⁺, R-X)

Donates e⁻

LUMO
(Low Electron Density)

Localized on -C≡N group

Nucleophile
(e.g., OH⁻, R-MgBr)

Accepts e⁻
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Synthesis of 2-Aminobenzonitrile

2-Nitrobenzonitrile
+ HCl

Add Zinc Dust
(20-30°C)

Reduction

Neutralize with Na₂CO₃

(5-10°C)

Extract with Toluene

Vacuum Distillation

Pure 2-Aminobenzonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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